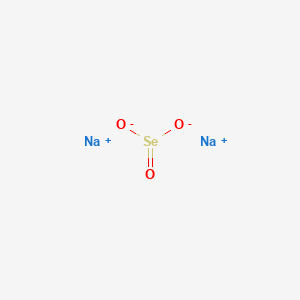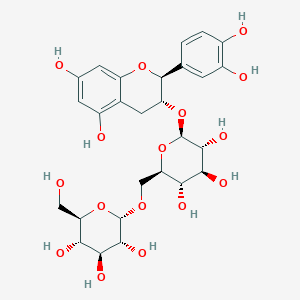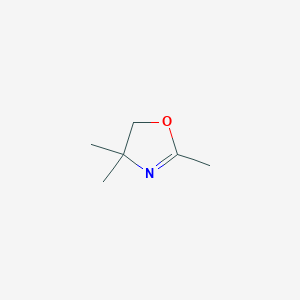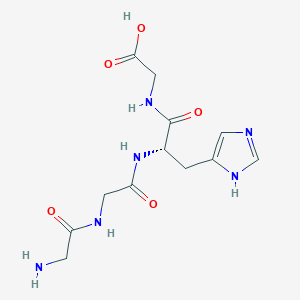
1,3-Dibenzyltetramethyldisiloxane
Overview
Description
1,3-Dibenzyltetramethyldisiloxane is a chemical compound with the molecular formula C18H26OSi2 . It is also known by its IUPAC name 1,3-Dibenzyl-1,1,3,3-tetramethyldisiloxane .
Synthesis Analysis
The synthesis of 1,3-Dibenzyltetramethyldisiloxane can be achieved from Benzylchlorodimethylsilane . Another method involves the hydrosilylation of alkenes and alkynes . This methodology has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .Molecular Structure Analysis
The molecular structure of 1,3-Dibenzyltetramethyldisiloxane consists of two benzyl groups attached to a disiloxane core . The stereochemistry of the molecule is achiral .Physical And Chemical Properties Analysis
1,3-Dibenzyltetramethyldisiloxane is a liquid at room temperature . It has a density of 0.809 g/mL at 25 °C . The boiling point is 139 °C , and the melting point is -99 °C . The refractive index at 20 °C is 1.411 .Scientific Research Applications
Charge and Spin States in Metal Complexes
Mononuclear nickel(II), copper(II), and manganese(III) complexes with a Schiff base ligand containing a disiloxane unit have been synthesized and characterized. The study by Cazacu et al. (2015) focused on the strong noninnocent character of the ligand and utilized spectroelectrochemistry and computational techniques to explore the oxidation processes and electron transfer effects in these complexes (Cazacu et al., 2015).
Structural Characterization and Evaluation of Properties
Nistor et al. (2012) characterized 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, a compound derived from the reaction between 1,3-bis(3-aminopropyl)tetramethyldisiloxane and transition metal salts. The study provided insights into its structure, spectral analysis, and surface activity properties (Nistor et al., 2012).
Corrosion Inhibitors for Mild Steel
The behavior of 1,3-dibenzylthiourea (DBTU), a derivative of 1,3-dibenzyltetramethyldisiloxane, was investigated by Torres et al. (2014) as a corrosion inhibitor for carbon steel. The study used various methods, including potentiodynamic polarization and quantum chemical calculations, to assess its effectiveness (Torres et al., 2014).
Schiff Bases Synthesis and Antimicrobial Activity
A study by Zaltariov et al. (2013) focused on synthesizing Schiff bases derived from a siloxane diamine, including 1,3-bis(amino-phenylene-ester-methylene)tetramethyldisiloxane. The research explored their structural characterization and antimicrobial activities against fungi and bacteria (Zaltariov et al., 2013).
Synthesis of Polyamines
Knapp et al. (1992) described the use of 1,3-dibenzyl-5-substituted-hexahydro-2-oxo-1,3,5-triazine as a protecting group for primary amino in the synthesis of various polyamines, demonstrating its value in complex organic synthesis (Knapp et al., 1992).
Organostannoxane Macrocycle Networks
Chandrasekhar et al. (2007) investigated the formation of novel 2D network structures using dibenzyltin dichloride, revealing unique organostannoxane macrocycle networks with potential applications in materials science (Chandrasekhar et al., 2007).
Safety And Hazards
properties
IUPAC Name |
benzyl-[benzyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,15-17-11-7-5-8-12-17)19-21(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZICAJUSHUZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)O[Si](C)(C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022538 | |
| Record name | 1,3-Dibenzyltetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyltetramethyldisiloxane | |
CAS RN |
1833-27-8 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-bis(phenylmethyl)disiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibenzyltetramethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dibenzyltetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIBENZYLTETRAMETHYLDISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K06003D71E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)

![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)






![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
